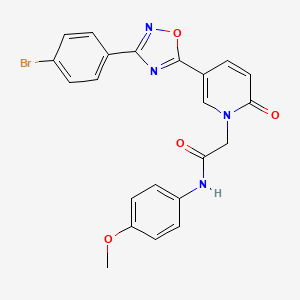

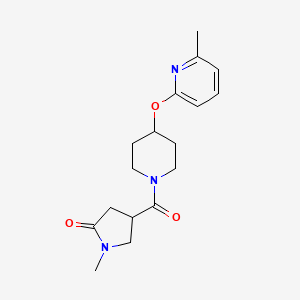

1-甲基-4-(4-((6-甲基吡啶-2-基)氧基)哌啶-1-羰基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-4-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of pyrrolidinones and has been found to exhibit a wide range of biochemical and physiological effects.

科学研究应用

- Pyrrolidine derivatives have shown promise as antibacterial agents. Researchers have synthesized compounds with various N’-substituents and 4’-phenyl substituents, revealing structure-activity relationships (SAR). Stereogenicity of carbons plays a crucial role in the biological profile of drug candidates .

- Pyrrolidine-2-one derivatives can be incorporated into imidazole-containing compounds. These compounds exhibit diverse pharmacological activities, including antiviral, antifungal, and anticancer properties. Imidazole rings enhance structural diversity and allow for targeted drug design .

- The compound’s nitroxide moiety (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) serves as a stable free radical. Researchers use it as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study oxidative stress and redox processes in biological systems .

- Pyrrolidine-2-one derivatives can serve as prodrugs, enhancing drug delivery and bioavailability. Researchers modify the pyrrolidine ring to optimize pharmacokinetics and target-specific release .

- Pyrrolidine-2-one derivatives, especially proline analogs, play a crucial role in organocatalysis. They act as chiral catalysts in asymmetric reactions, enabling efficient synthesis of complex molecules .

- Researchers use pyrrolidine-2-one derivatives to probe biological pathways and identify protein targets. Their stereochemistry and spatial orientation influence binding to enantioselective proteins, aiding drug discovery .

Antibacterial Agents

Imidazole-Containing Compounds

Nitroxide Radicals for Oxidative Stress Studies

Pyrrolidine-Based Prodrugs

Organocatalysis and Asymmetric Synthesis

Chemical Biology and Target Identification

These applications highlight the versatility and significance of pyrrolidine-2-one in scientific research. If you need further details or additional fields, feel free to ask! 😊

属性

IUPAC Name |

1-methyl-4-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-12-4-3-5-15(18-12)23-14-6-8-20(9-7-14)17(22)13-10-16(21)19(2)11-13/h3-5,13-14H,6-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARALLBWDYNLYEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide](/img/structure/B2407180.png)

![N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2407181.png)

![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2407183.png)

![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)

![N-(3-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2407201.png)